Cas no 78583-84-3 (3-Chloro-3-phenyl-acrylonitrile)
3-Chloro-3-phenyl-acrylonitrile Chemical and Physical Properties
Names and Identifiers
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- 2-Propenenitrile,3-chloro-3-phenyl-
- 3-chloro-3-phenyl-2-Propenenitrile
- 3-CHLORO-3-PHENYL-ACRYLONITRILE
- (2Z)-3-Chloro-3-phenylacrylonitrile
- 2-Propenenitrile, 3-chloro-3-phenyl-, (2Z)-
- 289712-48-7
- AS-81842
- MFCD00277431
- HMS1409P01
- 880075-72-9
- (2Z)-3-CHLORO-3-PHENYLPROP-2-ENENITRILE
- starbld0037522
- (Z)-3-Chloro-3-phenylacrylonitrile
- EN300-05322
- Z56912627
- 3-chloro-3-phenylacrylonitrile
- (Z)-3-chloro-3-phenylprop-2-enenitrile
- A917546
- 78583-84-3
- AKOS000122581
- (2Z)-3-chloro-3-phenyl-2-Propenenitrile
- DB-353346
- 3-Chloro-3-phenyl-acrylonitrile
-
- MDL: MFCD00277431
- Inchi: 1S/C9H6ClN/c10-9(6-7-11)8-4-2-1-3-5-8/h1-6H/b9-6-
- InChI Key: GVKYEBRJHLHHOE-TWGQIWQCSA-N
- SMILES: Cl/C(=C\C#N)/C1C=CC=CC=1
Computed Properties
- Exact Mass: 163.018877
- Monoisotopic Mass: 163.018877
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 193
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 23.8
Experimental Properties
- Density: 1.18
- Boiling Point: 276.4°C at 760 mmHg
- Flash Point: 118.2°C
- Refractive Index: 1.571
- PSA: 23.79000
- LogP: 2.78988
3-Chloro-3-phenyl-acrylonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 019559-1g |
3-Chloro-3-phenylacrylonitrile |
78583-84-3 | = 99% (GC) | 1g |
£212.00 | 2022-03-01 | |
| TRC | C993465-50mg |
3-Chloro-3-phenyl-acrylonitrile |
78583-84-3 | 50mg |
$ 50.00 | 2022-06-02 | ||
| TRC | C993465-100mg |
3-Chloro-3-phenyl-acrylonitrile |
78583-84-3 | 100mg |
$ 70.00 | 2022-06-02 | ||
| TRC | C993465-500mg |
3-Chloro-3-phenyl-acrylonitrile |
78583-84-3 | 500mg |
$ 295.00 | 2022-06-02 | ||
| Fluorochem | 019559-250mg |
3-Chloro-3-phenylacrylonitrile |
78583-84-3 | = 99% (GC) | 250mg |
£112.00 | 2022-03-01 | |
| Fluorochem | 019559-5g |
3-Chloro-3-phenylacrylonitrile |
78583-84-3 | = 99% (GC) | 5g |
£894.00 | 2022-03-01 | |
| eNovation Chemicals LLC | Y1234986-250mg |
2-Propenenitrile,3-chloro-3-phenyl- |
78583-84-3 | 97% | 250mg |
$135 | 2024-06-07 | |
| eNovation Chemicals LLC | Y1234986-1g |
2-Propenenitrile,3-chloro-3-phenyl- |
78583-84-3 | 97% | 1g |
$250 | 2024-06-07 | |
| eNovation Chemicals LLC | Y1234986-5g |
2-Propenenitrile,3-chloro-3-phenyl- |
78583-84-3 | 97% | 5g |
$810 | 2024-06-07 | |
| Ambeed | A769075-100mg |
3-Chloro-3-phenylacrylonitrile |
78583-84-3 | 97% | 100mg |
$74.0 | 2025-04-16 |
3-Chloro-3-phenyl-acrylonitrile Suppliers
3-Chloro-3-phenyl-acrylonitrile Related Literature
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
Additional information on 3-Chloro-3-phenyl-acrylonitrile
Research Briefing on 3-Chloro-3-phenyl-acrylonitrile (CAS: 78583-84-3) in Chemical Biology and Pharmaceutical Applications
3-Chloro-3-phenyl-acrylonitrile (CAS: 78583-84-3) is a versatile chemical intermediate with significant applications in pharmaceutical synthesis and chemical biology. Recent studies have highlighted its role as a key building block for the development of novel bioactive compounds, particularly in the areas of antimicrobial and anticancer agents. This briefing synthesizes the latest research findings on this compound, focusing on its synthetic utility, mechanism of action, and potential therapeutic applications.
Recent advancements in synthetic methodologies have demonstrated the efficiency of 3-Chloro-3-phenyl-acrylonitrile as a precursor for heterocyclic compounds. A 2023 study published in the Journal of Medicinal Chemistry showcased its use in the synthesis of pyridine and pyrimidine derivatives, which exhibited potent inhibitory activity against bacterial pathogens such as Staphylococcus aureus and Escherichia coli. The study emphasized the compound's reactivity due to the presence of both chloro and cyano functional groups, enabling diverse chemical transformations.
In the context of anticancer research, 3-Chloro-3-phenyl-acrylonitrile has been investigated for its role in the synthesis of small-molecule inhibitors targeting protein kinases. A recent preprint on bioRxiv detailed its incorporation into a series of compounds designed to inhibit the PI3K/AKT/mTOR pathway, a critical signaling cascade in cancer cell proliferation. Preliminary in vitro assays revealed promising cytotoxicity against breast and lung cancer cell lines, with IC50 values in the low micromolar range.
Mechanistic studies have also explored the compound's interactions with biological macromolecules. Molecular docking simulations, as reported in a 2024 ACS Chemical Biology article, suggested that derivatives of 3-Chloro-3-phenyl-acrylonitrile can form stable hydrogen bonds and hydrophobic interactions with the active sites of target enzymes. These findings provide a structural basis for further optimization of its derivatives to enhance binding affinity and selectivity.
Despite its potential, challenges remain in the scalable synthesis and pharmacokinetic optimization of 3-Chloro-3-phenyl-acrylonitrile-based therapeutics. A review in Drug Discovery Today (2023) highlighted the need for improved synthetic routes to reduce byproduct formation and enhance yield. Additionally, early-stage ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies indicate that some derivatives may require structural modifications to improve metabolic stability and reduce off-target effects.
In conclusion, 3-Chloro-3-phenyl-acrylonitrile (CAS: 78583-84-3) continues to be a molecule of interest in chemical biology and pharmaceutical research. Its versatility as a synthetic intermediate and its potential in developing novel therapeutics underscore the importance of ongoing research. Future studies should focus on addressing the current limitations and advancing the compound's applications in drug discovery and development.
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